GN44028 GN44028 GN44028 inhibits HIF-1α. GN44028 surpresses HIF-1α transcriptional activity without affecting both HIF-1α protein accumulation and HIF-1α/HIF-1β heterodimerization in nuclei under the hypoxic conditions, suggesting that GN44028 probably affectes the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0529079
InChI: InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
SMILES: C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

GN44028

CAS No.:

Cat. No.: VC0529079

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GN44028 -

Specification

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Standard InChI InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
Standard InChI Key CGZKSZVSWAAUHE-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Appearance Solid powder

Introduction

Chemical Structure and Properties

Chemical Identity and Structure

GN44028, identified by CAS number 1421448-26-1, is formally named N-(2,3-dihydrobenzo[b] dioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine. This compound has a molecular formula of C18H15N3O2 and a molecular weight of 305.33 g/mol . The structural backbone consists of an indenopyrazole core with an attached 2,3-dihydrobenzo[b] dioxin moiety through an amine linkage. This specific arrangement provides the compound with its distinctive biological activity profile, particularly its ability to interact with the HIF pathway components. The identification of this compound represents a significant advancement in the development of HIF-1α inhibitors, establishing indenopyrazoles as an important new class of compounds in this area of research .

The compound can be represented by the SMILES notation C1C2C(NC3=CC4OCCOC=4C=C3)=NNC=2C2=CC=CC=C21, which computationally describes its molecular structure . Additionally, its InChiKey identifier CGZKSZVSWAAUHE-UHFFFAOYSA-N provides a standardized way to reference this specific chemical entity in databases and literature . These identifiers are crucial for unambiguous identification of GN44028 in chemical databases and research publications.

Physical and Chemical Characteristics

GN44028 appears as a solid powder with a purity typically ≥98% in commercial research preparations . Understanding the solubility profile of GN44028 is critical for laboratory applications and potential formulation development. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations of up to 50 mg/mL (163.76 mM), though ultrasonic treatment may be required to achieve complete dissolution . It also shows good solubility in ethanol (EtOH) up to 100 mM .

For in vivo applications, various solvent systems have been developed to enhance the compound's bioavailability. These include combinations such as 10% DMSO with 40% PEG300, 5% Tween-80, and 45% saline, which can achieve solubility of ≥2.5 mg/mL (8.19 mM) . Alternative formulations include 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil, both achieving similar solubility levels . These solubility characteristics are summarized in Table 1.

Table 1: Solubility Profile of GN44028

Solvent SystemMaximum Solubility
DMSO50 mg/mL (163.76 mM)
EthanolUp to 100 mM
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥2.5 mg/mL (8.19 mM)
10% DMSO + 90% (20% SBE-β-CD in saline)≥2.5 mg/mL (8.19 mM)
10% DMSO + 90% corn oil≥2.5 mg/mL (8.19 mM)

Biological Activity and Mechanism of Action

Effects on Gene Expression and Cellular Functions

Studies have demonstrated that GN44028 effectively inhibits hypoxia-induced vascular endothelial growth factor (VEGF) mRNA expression in HeLa cells at concentrations ranging from 0.001 to 1 μM . VEGF is a critical target gene of the HIF pathway that promotes angiogenesis, a process essential for tumor growth and metastasis. By suppressing VEGF expression, GN44028 may inhibit tumor angiogenesis, restricting the blood supply necessary for continued tumor growth and progression.

Additionally, GN44028 at a concentration of 20 nM has been shown to abrogate transforming growth factor-beta (TGF-β)-induced colony formation in HCT116 colorectal cancer cells . This suggests that GN44028 may interfere with TGF-β signaling, which is often dysregulated in cancer and contributes to tumor progression and metastasis. The cross-talk between HIF and TGF-β signaling pathways may represent an important mechanism through which GN44028 exerts its anti-cancer effects.

Animal ModelDosage and AdministrationResults
Mice bearing mixed orthotopic tumor (PN12 and ME23 cells)10 mg/kg, oral gavageExtended survival rate; reduced both proneural and mesenchymal markers
Subcutaneous colorectal cancer model (HCT116)5 mg/kg, tail vein injection, twice weeklySuppressed tumor growth; reduced pulmonary nodules; enhanced chemotherapy outcomes

Pharmacological Properties and Formulation

Drug Formulation and Delivery Considerations

While specific drug formulations for GN44028 are still being determined for potential therapeutic applications, several solvent systems have been tested for both in vitro and in vivo studies . For in vitro applications, DMSO is typically used as the primary solvent, with concentrations of up to 50 mg/mL (163.76 mM) achievable, though ultrasonic treatment may be necessary for complete dissolution .

For in vivo applications, more complex formulations have been developed to enhance bioavailability and reduce potential toxicity associated with high DMSO concentrations. These formulations typically involve a combination of solvents and excipients, such as PEG300, Tween-80, saline, SBE-β-CD, or corn oil . The development of appropriate formulations is critical for advancing GN44028 from preclinical studies to potential clinical applications, as it affects the compound's bioavailability, distribution, metabolism, and excretion profiles.

Research Applications and Future Directions

Current Research Applications

GN44028 is primarily used as a research tool to study the HIF pathway and its role in various physiological and pathological processes, particularly cancer. With its potent and selective inhibition of HIF-1α transcriptional activity, GN44028 provides researchers with a valuable tool to investigate the specific contributions of HIF-mediated transcription to cellular phenotypes and disease progression. This is particularly important in cancer research, where hypoxia and HIF activation are known to promote tumor growth, angiogenesis, metabolic reprogramming, and treatment resistance.

The compound has been used in studies investigating the role of HIF-1α in colorectal cancer progression, specifically in the context of TGF-β signaling and tumor-associated macrophages . Research has shown that TGF-β promotes colorectal cancer progression through HIF1-TRIB3 signaling, and GN44028 has been used to interrogate this pathway . Similarly, GN44028 has been utilized in studies examining the heterogeneity of subsets in glioblastoma mediated by Smad3 palmitoylation, providing insights into the molecular mechanisms underlying this aggressive brain tumor .

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